Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate
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Overview
Description
Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a 2-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
The use of HFIP as a solvent is particularly advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, and high polarity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with activated alcohols such as benzylic and allylic alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of the dimethylamino group and ester functionality suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Fluorinated alcohols like HFIP are commonly used as solvents and promoters for nucleophilic substitution reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate and sodium borohydride, may be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with activated alcohols typically yield substituted esters .
Scientific Research Applications
Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules and potential pharmacological effects.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes and receptors. The dimethylamino group may facilitate binding to specific sites, while the ester functionality could undergo hydrolysis or other transformations within biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: This compound shares a similar core structure but differs in the substitution pattern on the phenyl rings.
4-[2-(4-dimethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide: Another related compound with a dimethylamino group and phenyl ring, but with different functional groups and applications.
Uniqueness
Its synthesis using environmentally friendly solvents and metal-free procedures further highlights its significance in sustainable chemistry .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate |
InChI |
InChI=1S/C12H15NO3/c1-13(2)10-6-4-9(5-7-10)8-11(14)12(15)16-3/h4-7H,8H2,1-3H3 |
InChI Key |
VCWCTJSWUCISRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)C(=O)OC |
Origin of Product |
United States |
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